[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is a synthetic organic compound characterized by the presence of a pyrazole ring and a thiophene moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacophore due to the biological activities associated with both the pyrazole and thiophene structures. The molecular formula for this compound is , with a molecular weight of approximately .
This compound is classified as a heterocyclic amine, which is a category of organic compounds containing nitrogen atoms within a ring structure. The pyrazole ring contributes to various biological activities, while the thiophene moiety may enhance the compound's lipophilicity and bioavailability, making it a candidate for pharmaceutical applications .
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine typically involves several key steps:
The molecular structure of [(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 1-(1-ethylpyrazol-3-yl)-N-[(thiophen-2-yl)methyl]methanamine |
InChI | InChI=1S/C11H14N3S/c1-2... |
InChI Key | KVJJKFCSYQLIKA-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CC(=N1)CNCC2=CC=C(S2)F |
This data indicates that the compound has specific steric and electronic properties due to its unique heterocyclic components .
The chemical reactivity of [(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine involves various typical reactions for amines and heterocycles:
Understanding these reactions is essential for developing modifications and applications in drug development.
The mechanism of action for [(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets:
These interactions suggest that this compound could have therapeutic potential in various biological contexts.
The physical properties of [(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine include:
Property | Value |
---|---|
Appearance | Liquid |
Melting Point (°C) | Not Available |
Boiling Point (°C) | Not Available |
Density | Not Available |
Storage Temperature | +4 °C |
In terms of chemical properties, it exhibits typical behavior expected from heterocyclic amines, including basicity and reactivity towards electrophiles due to the presence of nitrogen atoms .
[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine has several promising applications in scientific research:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7